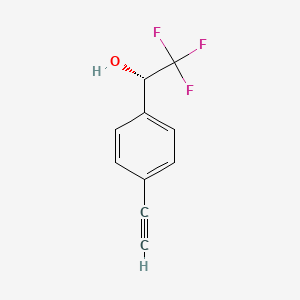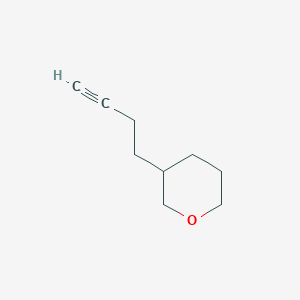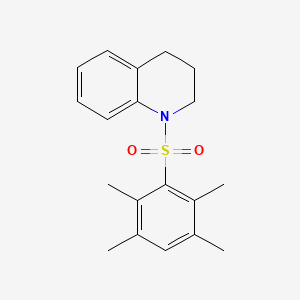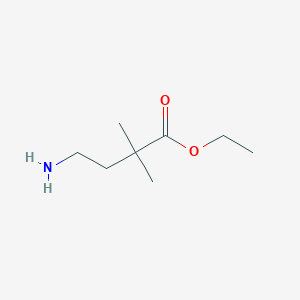
Ethyl 4-amino-2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-amino-2,2-dimethylbutanoic acid+ethanolH2SO4ethyl 4-amino-2,2-dimethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ethyl 4-nitro-2,2-dimethylbutanoate.
Reduction: Formation of ethyl 4-amino-2,2-dimethylbutanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 4-amino-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2,2-dimethylbutanoate involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate for enzymes, participating in metabolic pathways. The ester group can be hydrolyzed to release the active amino acid, which can then interact with cellular receptors or enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2,2-dimethylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3,3-dimethylbutanoate: Differing in the position of the amino group, leading to different reactivity and applications.
Mthis compound: Featuring a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
4-amino-2,2-dimethylbutanoic acid: The non-esterified form, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
ethyl 4-amino-2,2-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6,9H2,1-3H3 |
Clé InChI |
GCVKESCBQNFNEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


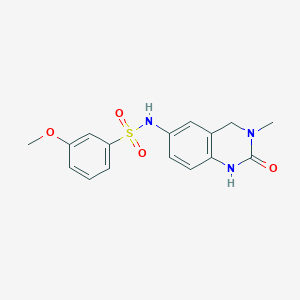
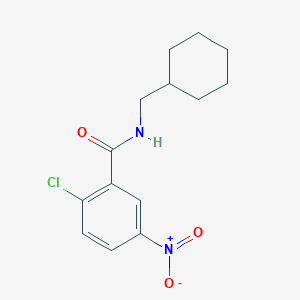
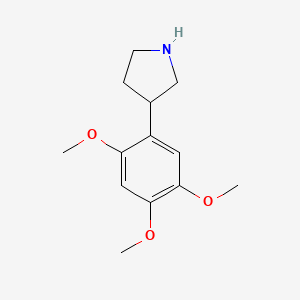
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
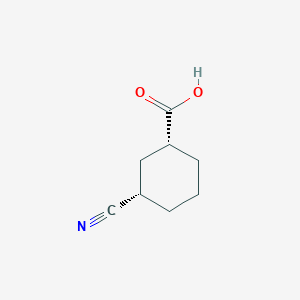
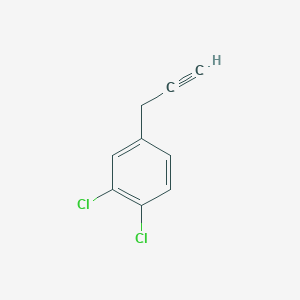
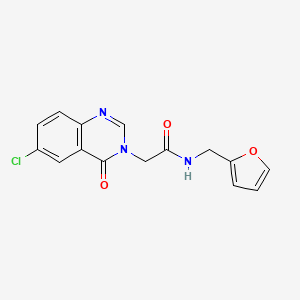
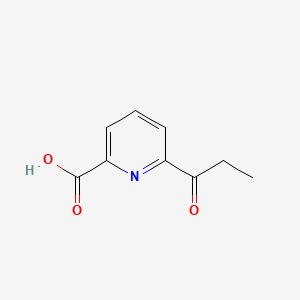
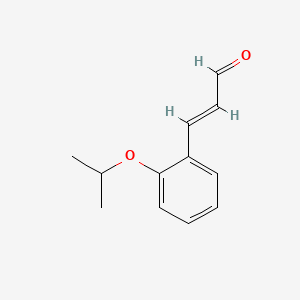
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
